

An In-Depth Technical Guide to FGFR1 Inhibitor-16 (FGFR-IN-16)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Fibroblast Growth Factor Receptor (FGFR) inhibitor, FGFR-IN-16 (also known as FGFR inhibitor-16), with the Chemical Abstracts Service (CAS) registry number 2170748-42-0. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the biochemical and cellular characterization of this potent kinase inhibitor. This guide includes available quantitative data, detailed experimental protocols for the evaluation of FGFR inhibitors, and visualizations of the FGFR1 signaling pathway and experimental workflows.

Introduction to FGFR-IN-16

FGFR-IN-16 is a potent small molecule inhibitor of Fibroblast Growth Factor Receptors.[1][2] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is a known driver in various human cancers.[3][4] This makes FGFRs attractive therapeutic targets for oncology drug discovery. FGFR-IN-16 has demonstrated significant inhibitory activity against multiple members of the FGFR family.

Quantitative Bioactivity Data



The in vitro inhibitory activity of FGFR-IN-16 has been characterized against several FGFR isoforms. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

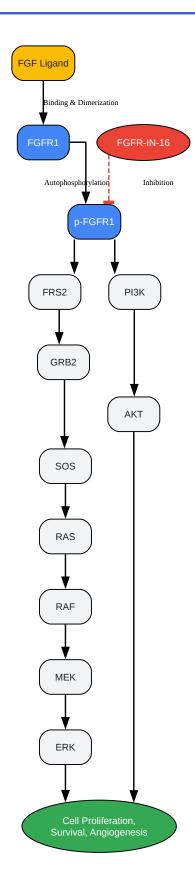
Target Kinase	IC50 (nM)
FGFR1	8
FGFR2	4
FGFR4	3.8

Table 1: Biochemical IC50 values for FGFR-IN-16.[1][5][2]

FGFR1 Signaling Pathway and Mechanism of Action

Fibroblast Growth Factors (FGFs) bind to their corresponding FGFRs, leading to receptor dimerization and subsequent trans-autophosphorylation of the intracellular kinase domains.[3] [4][6] This phosphorylation creates docking sites for various downstream signaling proteins, which in turn activate multiple signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways.[4][6] These pathways are crucial for cell proliferation, survival, differentiation, and angiogenesis. FGFR-IN-16 is an ATP-competitive inhibitor, binding to the ATP-binding pocket of the FGFR kinase domain and thereby preventing autophosphorylation and the subsequent activation of downstream signaling.





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Caption: FGFR1 Signaling Pathway and Point of Inhibition by FGFR-IN-16.



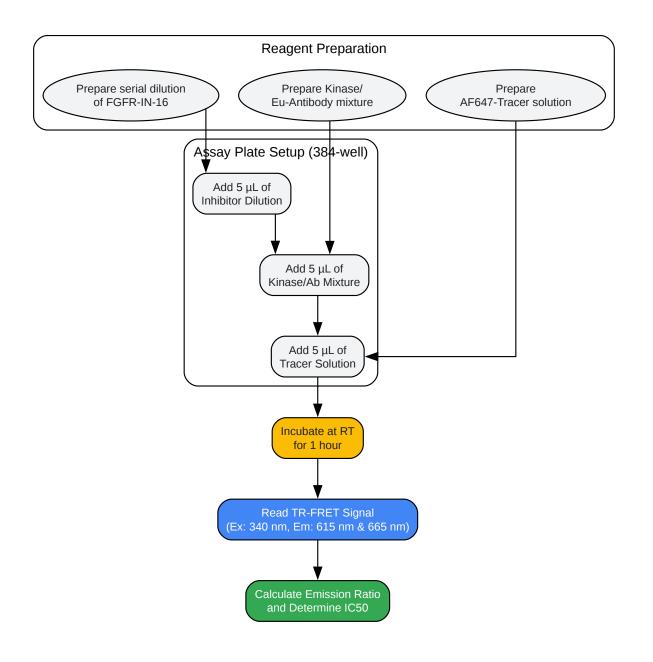
Experimental Protocols

The following are detailed, representative protocols for the biochemical and cellular evaluation of FGFR inhibitors like FGFR-IN-16.

Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to determine the IC50 value of an inhibitor against FGFR1.





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Caption: Workflow for a LanthaScreen $^{\text{TM}}$ Eu Kinase Binding Assay.

Materials:

FGFR1 Kinase (recombinant)



- LanthaScreen™ Eu-anti-tag Antibody
- Alexa Fluor™ 647-labeled Kinase Tracer
- Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
- FGFR-IN-16
- 384-well assay plates
- TR-FRET enabled plate reader

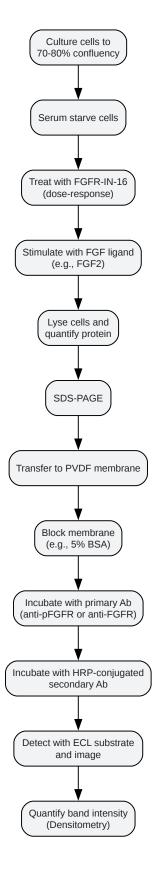
Procedure:

- Compound Preparation: Prepare a serial dilution of FGFR-IN-16 in 100% DMSO. Further dilute into the kinase buffer to create a 3-fold concentrated solution.
- Reaction Mix: In a 384-well plate, add 5 μ L of the 3x FGFR-IN-16 solution (or DMSO for control).
- Kinase/Antibody Addition: Add 5 μL of a 3x concentrated solution of the FGFR1 enzyme and Eu-anti-tag antibody mixture in kinase buffer.
- Tracer Addition: Initiate the binding reaction by adding 5 µL of a 3x concentrated solution of the Alexa Fluor™ 647-labeled kinase tracer in kinase buffer.
- Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
- Detection: Read the plate on a TR-FRET plate reader, exciting at ~340 nm and measuring emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).
- Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the percent inhibition (relative to DMSO control) against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

Cellular Assay for FGFR1 Phosphorylation (Western Blot)



This protocol describes a method to assess the ability of FGFR-IN-16 to inhibit the phosphorylation of FGFR1 in a cellular context.





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Caption: Experimental Workflow for Western Blot Analysis of p-FGFR1.

Materials:

- Cancer cell line with known FGFR1 expression/activation (e.g., from gastric, breast, or lung cancer)[8][9][10]
- Cell culture medium and supplements
- FGFR-IN-16
- FGF2 ligand
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies: anti-pFGFR (Tyr653/654), anti-FGFR1
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the
cells for 4-6 hours. Treat cells with varying concentrations of FGFR-IN-16 (or DMSO as a
vehicle control) for a predetermined time (e.g., 2-24 hours).



- Stimulation: Stimulate the cells with an appropriate FGF ligand (e.g., FGF2) for a short period (e.g., 10-15 minutes) to induce FGFR1 phosphorylation.
- Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Separate equal amounts of protein (e.g., 20-30 μg) by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody against phosphorylated FGFR (p-FGFR) overnight at 4°C.
 - Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Detect the protein bands using an ECL substrate and an imaging system.
- Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-FGFR signal to the total FGFR signal (from a stripped and re-probed blot or a parallel blot) to determine the extent of inhibition.

Conclusion

FGFR-IN-16 is a potent inhibitor of FGFR1, FGFR2, and FGFR4. The data and protocols presented in this guide provide a framework for the further investigation of this compound's mechanism of action and its potential as a therapeutic agent in cancers driven by aberrant FGFR signaling. Further studies are warranted to establish a comprehensive kinase selectivity profile, to evaluate its efficacy in cellular and in vivo models, and to determine its pharmacokinetic properties.

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